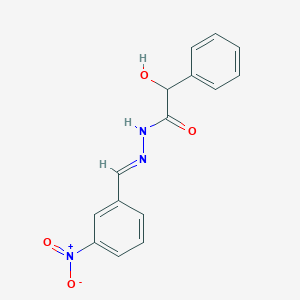![molecular formula C12H14N2O4 B274222 ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 4-(4-hydroxybenzylideneamino)-4-oxobutanoate or ethyl 4-(p-hydroxybenzylideneamino)-4-oxobutanoate. This compound has several important applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is not well understood. However, it is believed that this compound may act as a chelating agent, forming stable complexes with metal ions. These complexes may have important biological activities, such as antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have antioxidant and antimicrobial properties. These properties may make it useful for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is that it is a stable compound that can be easily synthesized and purified. This makes it a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions.
However, one of the main limitations of using this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for research on ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate. One direction is to study the biological activities of this compound in more detail. This may involve studying its antioxidant and antimicrobial properties, as well as its potential as a therapeutic agent.
Another direction is to study the coordination chemistry of this compound with other metal ions. This may involve synthesizing new complexes and studying their properties.
Finally, there is a need for more research on the mechanism of action of this compound. This may involve using advanced spectroscopic techniques to study the interactions between this compound and metal ions.
Conclusion:
In conclusion, this compound is a useful model compound for studying the reactivity of hydrazones and the coordination chemistry of metal ions. It has several important applications in scientific research, including as a ligand for metal ions and as a model compound for studying the reactivity of hydrazones. However, its mechanism of action is not well understood, which limits its use in biological studies. There are several future directions for research on this compound, including studying its biological activities and coordination chemistry, and elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate involves the condensation of ethyl acetoacetate with p-hydroxybenzaldehyde and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate has several important applications in scientific research. It is commonly used as a ligand for metal ions such as copper, nickel, and zinc. This compound can form stable complexes with these metal ions, which makes it useful for studying the coordination chemistry of these metals.
This compound is also used as a model compound for studying the reactivity of hydrazones. Hydrazones are important intermediates in organic synthesis, and the reactivity of these compounds is of great interest to chemists. This compound is a stable hydrazone that can be easily synthesized and studied.
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,13,16H,3H2,1-2H3/b14-11- |
Clave InChI |
AIYVXIOVOIUOBN-KAMYIIQDSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)O)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)



